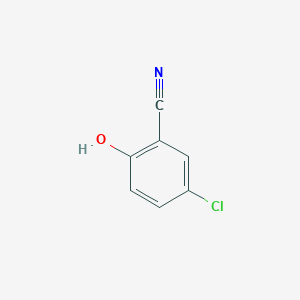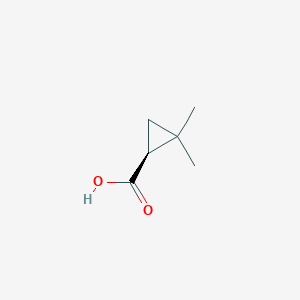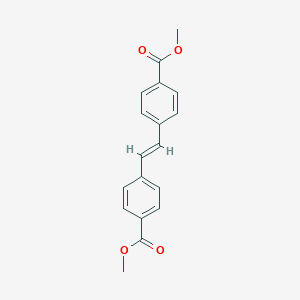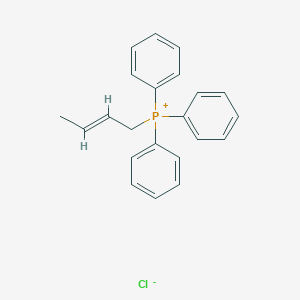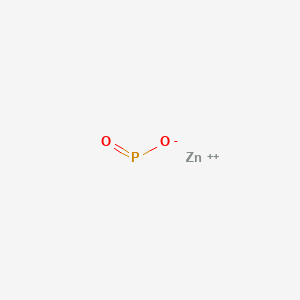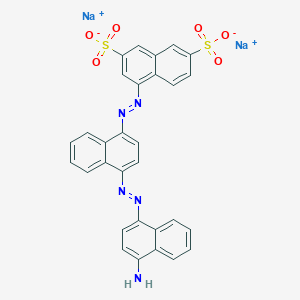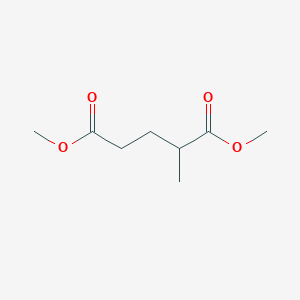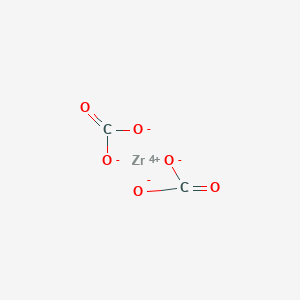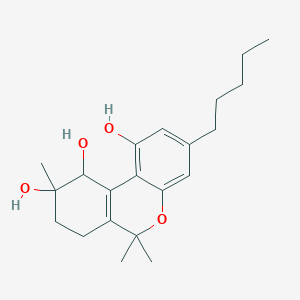
Cannabitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabitriol (CBT) is a relatively new cannabinoid that has been discovered in recent years. It is a non-psychoactive compound that is structurally similar to cannabidiol (CBD) and tetrahydrocannabinol (THC). CBT has been found to have potential therapeutic properties, making it a promising area of research in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Chemical Characterisation and Decomposition Mechanisms
A study conducted by Carbone et al. (2010) focused on the chemical analysis of Δ9-THC, a prominent compound in cannabis. The analysis resulted in the isolation of several hydroxylated Δ9-THC derivatives, including cannabitriol. This research provides insight into the oxidative degradation products of Δ9-THC and the decomposition mechanisms, highlighting the potential application of cannabitriol in understanding cannabinoid chemistry and stability (Carbone et al., 2010).
Therapeutic Implications for Treating Marijuana Abuse
Brogan et al. (2007) explored the use of catalytic antibodies capable of oxidatively degrading Δ9-tetrahydrocannabinol (Δ9-THC), the major psychoactive component of marijuana. In this study, cannabitriol was identified as a major degradation product, indicating its potential role in therapeutic applications for treating marijuana abuse (Brogan et al., 2007).
Drug-Like Properties Assessment
Desa et al. (2017) conducted an in silico study to investigate the drug-like properties of phytocannabinoids in Cannabis sativa, including cannabitriol. The study evaluated molecular properties and predicted bioactivity scores, providing insights into the potential of cannabitriol as an orally active drug with good drug-like properties (Desa et al., 2017).
Phytochemical Analysis and Biological Profile
De Vita et al. (2022) analyzed the phytochemical composition of industrial hemp cultivar leaves and identified cannabitriol among other cannabinoid derivatives. This study provides valuable information on the phytochemical profile and potential biological applications of cannabitriol in various health-related fields (De Vita et al., 2022).
Eigenschaften
CAS-Nummer |
11003-36-4 |
|---|---|
Produktname |
Cannabitriol |
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZLYNXDIDWUWASO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Synonyme |
cannabitriol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



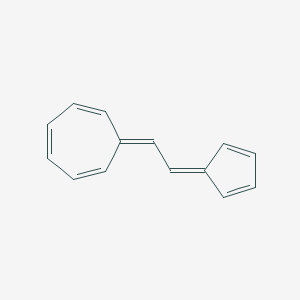
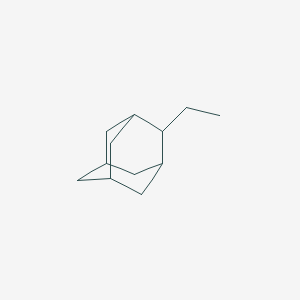
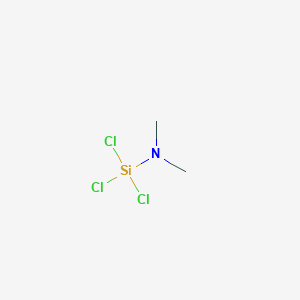
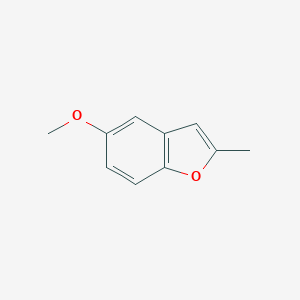
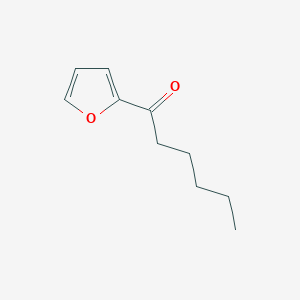
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
